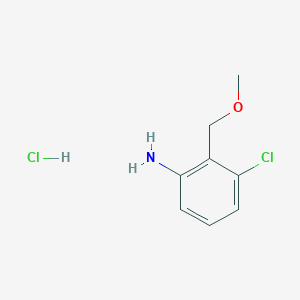

3-Chloro-2-(methoxymethyl)aniline hydrochloride

CAS No.: 1384713-40-9

Cat. No.: VC2874593

Molecular Formula: C8H11Cl2NO

Molecular Weight: 208.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384713-40-9 |

|---|---|

| Molecular Formula | C8H11Cl2NO |

| Molecular Weight | 208.08 g/mol |

| IUPAC Name | 3-chloro-2-(methoxymethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C8H10ClNO.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H |

| Standard InChI Key | GPDWHDNBCBSEKX-UHFFFAOYSA-N |

| SMILES | COCC1=C(C=CC=C1Cl)N.Cl |

| Canonical SMILES | COCC1=C(C=CC=C1Cl)N.Cl |

Introduction

Chemical Structure and Properties

3-Chloro-2-(methoxymethyl)aniline hydrochloride is characterized by an aniline backbone with a chloro group at the third position and a methoxymethyl substituent at the second position, presented as the hydrochloride salt. This structural arrangement confers distinctive chemical properties and enhances its water solubility compared to the free base form.

The compound possesses the following fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1384713-40-9 |

| Molecular Formula | C8H11Cl2NO |

| Molecular Weight | 208.08 g/mol |

| IUPAC Name | 3-chloro-2-(methoxymethyl)aniline;hydrochloride |

| InChI Key | GPDWHDNBCBSEKX-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=C(C=CC=C1Cl)N.Cl |

| Physical Appearance | Typically a crystalline solid |

The structural configuration of this compound is particularly notable for its combination of functional groups, which creates a unique electronic environment that influences its reactivity in various chemical processes. The presence of both the chlorine atom and the methoxymethyl group contributes to its distinct chemical behavior, making it valuable for specific synthetic applications.

Synthesis Methods

The synthesis of 3-Chloro-2-(methoxymethyl)aniline hydrochloride typically involves a multi-step process that requires careful control of reaction conditions to ensure selectivity and yield.

Common Synthetic Route

The most common synthetic approach involves the chlorination of 2-(methoxymethyl)aniline, followed by conversion to the hydrochloride salt. This procedure must be conducted under controlled conditions to ensure chlorination occurs specifically at the third position of the aniline ring.

The general synthetic pathway can be outlined as follows:

-

Preparation of 2-(methoxymethyl)aniline as the starting material

-

Selective chlorination at the meta position (C-3) using appropriate chlorinating agents

-

Isolation of the 3-chloro-2-(methoxymethyl)aniline intermediate

-

Formation of the hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

In industrial settings, the synthesis may employ specialized chlorinating agents such as thionyl chloride or phosphorus trichloride. The reactions are typically conducted in aprotic solvents like dichloromethane to facilitate the reaction and minimize side reactions. Following the chlorination step, purification procedures are employed to isolate the desired product with high purity.

The conversion to the hydrochloride salt is advantageous for industrial applications as it improves the compound's stability, shelf-life, and handling properties by reducing its hygroscopicity and enhancing its crystallinity.

Chemical Reactivity

The chemical behavior of 3-Chloro-2-(methoxymethyl)aniline hydrochloride is determined by its functional groups and their electronic effects on the aromatic ring.

Types of Reactions

This compound can participate in various chemical transformations, including:

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized derivatives, particularly affecting the amine group.

Reduction Reactions: Though already containing an amine group, the compound may undergo other reduction reactions depending on reaction conditions.

Nucleophilic Aromatic Substitution: The chlorine atom at the third position can be displaced by nucleophiles, especially under activated conditions.

Electrophilic Aromatic Substitution: The aniline moiety typically directs electrophilic substitution reactions, though the existing substituents will influence regioselectivity.

Reagents and Conditions

The reactivity of 3-Chloro-2-(methoxymethyl)aniline hydrochloride varies with different reagents:

For Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under controlled conditions.

For Substitution Reactions: Nucleophiles such as alkoxides or amines can displace the chlorine atom, particularly under heated conditions or with metal catalysts.

The presence of the methoxymethyl group at the ortho position relative to the amine creates steric effects that must be considered when predicting reactivity patterns and optimizing reaction conditions.

Applications in Scientific Research

3-Chloro-2-(methoxymethyl)aniline hydrochloride serves various functions across different scientific disciplines, making it a valuable research tool.

Chemical Synthesis

In organic synthesis, this compound functions primarily as an intermediate for constructing more complex molecules. Its functional groups provide strategic points for further modification, enabling the creation of diverse chemical structures with potential biological activities.

The compound's balanced reactivity—neither too reactive nor too inert—makes it particularly useful in multi-step synthetic sequences where controlled reactivity is essential for achieving good yields and high selectivity.

Biological Research

In biological research, the compound has potential applications in studying enzyme interactions and metabolic pathways. The specific arrangement of its functional groups can potentially interact with biological targets in distinct ways, providing insights into structure-activity relationships.

Pharmaceutical Development

The compound may serve as a precursor in pharmaceutical development efforts, particularly in the creation of compounds with potential therapeutic activities. Its distinctive structure provides a scaffold that can be elaborated to create molecules with specific biological activities.

Biological Activity

Research suggests that 3-Chloro-2-(methoxymethyl)aniline hydrochloride exhibits noteworthy biological activities that warrant further investigation.

Antimicrobial Properties

Preliminary studies indicate that this compound demonstrates antimicrobial activity against certain microorganisms. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes involved in microbial metabolism.

These antimicrobial properties make the compound of interest in the development of potential antimicrobial agents, though comprehensive studies on its spectrum of activity, potency, and selectivity are still needed.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of 3-Chloro-2-(methoxymethyl)aniline hydrochloride is essential for evaluating its potential in biological applications.

Absorption and Distribution

The hydrochloride form enhances the compound's water solubility, potentially improving its bioavailability in biological systems. This property is particularly important for pharmaceutical applications where absorption and distribution characteristics significantly impact efficacy.

Metabolism and Excretion

The compound is likely metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may themselves exhibit biological activity. Comprehensive studies on its metabolic fate and excretion pathways are necessary to fully understand its biological behavior and potential applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Chloro-2-(methoxymethyl)aniline hydrochloride, it is valuable to compare it with structurally related compounds.

Structural Analogues

Several compounds share structural similarities with 3-Chloro-2-(methoxymethyl)aniline hydrochloride, including:

The presence of the methoxymethyl group in 3-Chloro-2-(methoxymethyl)aniline hydrochloride distinguishes it from these analogues and contributes to its unique chemical and biological properties.

Comparative Reactivity

The reactivity of 3-Chloro-2-(methoxymethyl)aniline hydrochloride differs from its structural analogues due to the specific electronic and steric effects of its substituents:

-

The methoxymethyl group provides a different electronic influence compared to the methyl group in 3-Chloro-2-methylaniline

-

The positioning of the chloro and methoxymethyl groups creates a distinct electronic environment around the aniline nitrogen

-

The hydrochloride salt form affects solubility and reactivity compared to the free base forms of related compounds

These differences in reactivity translate to unique applications and biological activities for each compound, highlighting the importance of specific structural features in determining chemical behavior .

Industrial Applications

Beyond its research applications, 3-Chloro-2-(methoxymethyl)aniline hydrochloride has potential uses in various industrial sectors.

Chemical Manufacturing

In the chemical industry, this compound serves as an intermediate in the production of more complex chemicals, including specialty reagents and building blocks for larger molecular structures.

Dyes and Pigments

The aromatic amine structure makes this compound potentially useful in the synthesis of dyes and pigments. The specific substitution pattern can contribute to the color properties and stability of the resulting colorants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume